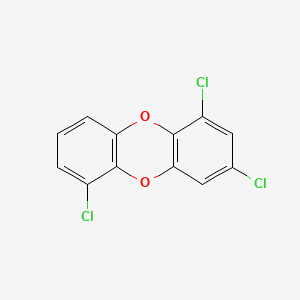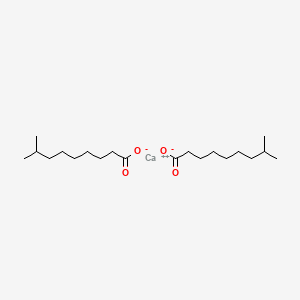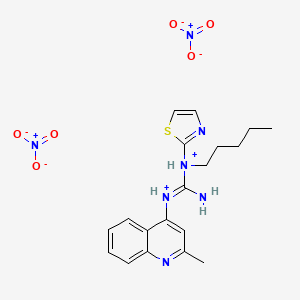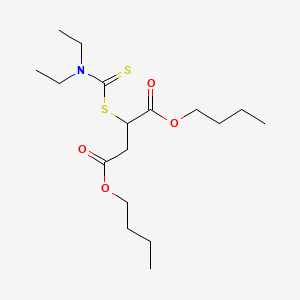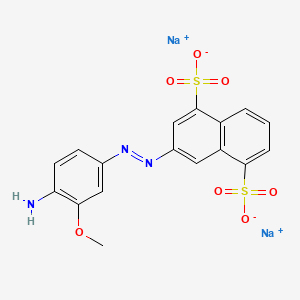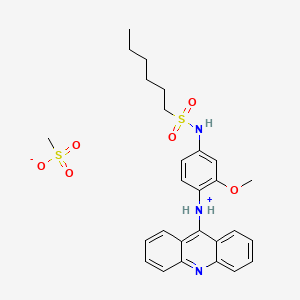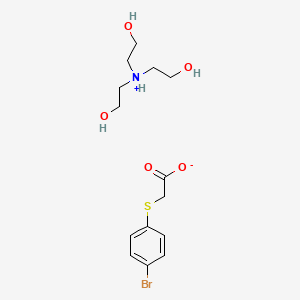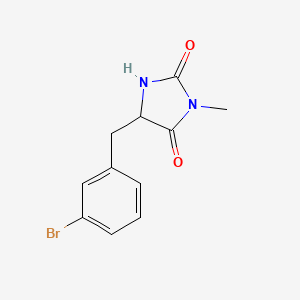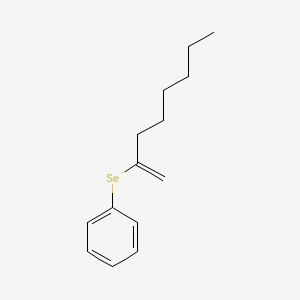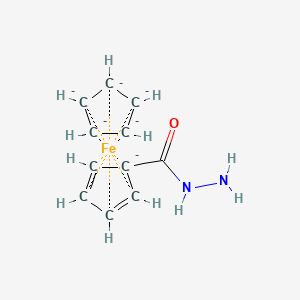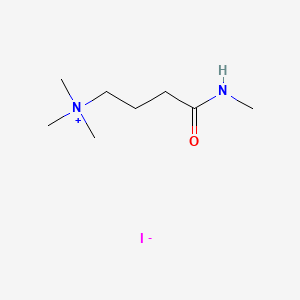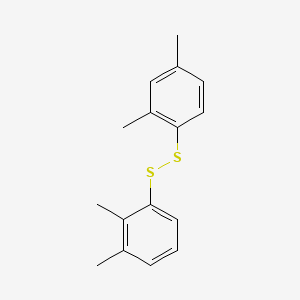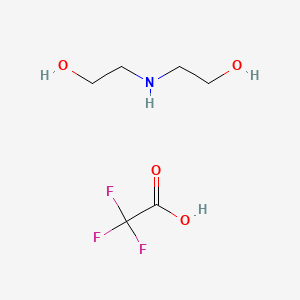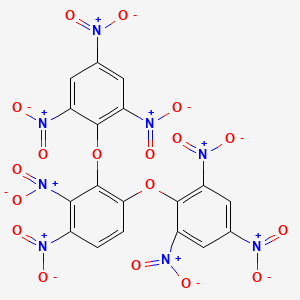
i-Valeryl-k-strophanthidin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
i-Valeryl-k-strophanthidin is a cardenolide compound found in species of the genus Strophanthus. It is the aglycone of k-strophanthin, an analogue of ouabain. This compound is known for its potent biological activities, particularly in the field of cardiology, where it has been used as a cardiac glycoside .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of i-Valeryl-k-strophanthidin involves multiple steps, including the extraction of the aglycone from natural sources such as the seeds of Strophanthus kombé. The synthetic route typically involves the following steps:
Extraction: The seeds are processed to extract the crude glycosides.
Hydrolysis: The glycosides are hydrolyzed to yield the aglycone, k-strophanthidin.
Valerylation: The aglycone is then subjected to valeryl chloride in the presence of a base to introduce the valeryl group.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale extraction: Using industrial solvents and equipment to extract the glycosides.
Purification: Employing chromatographic techniques to purify the aglycone.
Chemical modification: Conducting the valeryl group introduction under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
i-Valeryl-k-strophanthidin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogues.
Substitution: The valeryl group can be substituted with other acyl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acyl chlorides and bases like pyridine are commonly employed.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
i-Valeryl-k-strophanthidin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the chemistry of cardenolides and their derivatives.
Biology: Employed in research to understand its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
i-Valeryl-k-strophanthidin exerts its effects primarily by inhibiting the membrane protein Na+/K+ ATPase in muscle tissue, particularly the heart. This inhibition leads to an increase in intracellular calcium levels, enhancing cardiac contractility. The compound also modulates various signaling pathways, including MAPK, PI3K/AKT/mTOR, and Wnt/β-catenin, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Ouabain: Another cardiac glycoside with similar inhibitory effects on Na+/K+ ATPase.
Digitalis: A group of compounds with similar cardiac effects but different chemical structures.
Digitoxin: Similar in function but differs in pharmacokinetics and toxicity.
Uniqueness
i-Valeryl-k-strophanthidin is unique due to its specific valeryl group, which imparts distinct pharmacological properties. Its ability to modulate multiple signaling pathways makes it a versatile compound in both cardiology and oncology research .
Properties
CAS No. |
63979-73-7 |
|---|---|
Molecular Formula |
C28H40O7 |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
[(3S,5S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbutanoate |
InChI |
InChI=1S/C28H40O7/c1-17(2)12-24(31)35-19-4-9-26(16-29)21-5-8-25(3)20(18-13-23(30)34-15-18)7-11-28(25,33)22(21)6-10-27(26,32)14-19/h13,16-17,19-22,32-33H,4-12,14-15H2,1-3H3/t19-,20+,21?,22?,25+,26-,27-,28-/m0/s1 |
InChI Key |
WPPFRCIRFVQANO-PNQBCYOKSA-N |
Isomeric SMILES |
CC(C)CC(=O)O[C@H]1CC[C@@]2(C3CC[C@@]4([C@H](CC[C@@]4(C3CC[C@@]2(C1)O)O)C5=CC(=O)OC5)C)C=O |
Canonical SMILES |
CC(C)CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=CC(=O)OC5)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


